Cas no 1023351-28-1 (N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide)

N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide 化学的及び物理的性質
名前と識別子
-
- N-propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide
- N1,N4-dipropyl-1,4-diazepane-1,4-dicarboxamide
- 1-N,4-N-dipropyl-1,4-diazepane-1,4-dicarboxamide
- N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide
-
- MDL: MFCD06199172
- インチ: 1S/C13H26N4O2/c1-3-6-14-12(18)16-8-5-9-17(11-10-16)13(19)15-7-4-2/h3-11H2,1-2H3,(H,14,18)(H,15,19)
- InChIKey: TZLJUVBTQXDNPG-UHFFFAOYSA-N
- ほほえんだ: O=C(NCCC)N1CCN(C(NCCC)=O)CCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 268
- トポロジー分子極性表面積: 64.7
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 541.8±30.0 °C at 760 mmHg
- フラッシュポイント: 281.5±24.6 °C
- じょうきあつ: 0.0±1.4 mmHg at 25°C
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB164558-1 g |
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |
1023351-28-1 | 1g |
€211.30 | 2022-09-01 | ||
TRC | N171260-0.5mg |
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |
1023351-28-1 | 0.5mg |
$ 50.00 | 2022-06-03 | ||
abcr | AB164558-1g |
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide; . |
1023351-28-1 | 1g |
€211.30 | 2024-04-21 | ||
abcr | AB164558-10 g |
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |
1023351-28-1 | 10g |
€482.50 | 2022-09-01 | ||
TRC | N171260-2.5mg |
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |
1023351-28-1 | 2.5mg |
$ 155.00 | 2022-06-03 | ||
abcr | AB164558-10g |
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide; . |
1023351-28-1 | 10g |
€482.50 | 2024-04-21 | ||
TRC | N171260-1mg |
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |
1023351-28-1 | 1mg |
$ 80.00 | 2022-06-03 | ||
abcr | AB164558-5 g |
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |
1023351-28-1 | 5g |
€377.50 | 2022-09-01 | ||
abcr | AB164558-5g |
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide; . |
1023351-28-1 | 5g |
€377.50 | 2024-04-21 |
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide 関連文献
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamideに関する追加情報
Research Briefing on N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide (CAS: 1023351-28-1)
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide (CAS: 1023351-28-1) is a novel compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique diazaperhydroepinyl scaffold and propylcarbamoyl functional groups, exhibits promising potential in drug discovery, particularly in the modulation of enzymatic activity and receptor binding. Recent studies have explored its synthesis, pharmacokinetics, and therapeutic applications, positioning it as a candidate for further development in targeted therapies.
The synthesis of N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide involves a multi-step process that ensures high purity and yield. Key steps include the formation of the diazaperhydroepinyl core, followed by the introduction of the propylcarbamoyl and formamide groups. Advanced analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) have been employed to confirm the structural integrity of the compound. Recent optimizations in the synthetic route have improved scalability, making it feasible for industrial-scale production.
Pharmacological evaluations of N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide have revealed its ability to interact with specific biological targets, including enzymes involved in inflammatory pathways and neurodegenerative diseases. In vitro studies demonstrate its inhibitory effects on key enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), suggesting potential applications in treating conditions like arthritis and Alzheimer's disease. Furthermore, its favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability, enhances its candidacy for further preclinical development.
Recent in vivo studies have provided additional insights into the therapeutic potential of this compound. Animal models of inflammation and cognitive impairment have shown significant improvements upon administration of N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide. These findings are supported by histopathological and biochemical analyses, which indicate reduced inflammation and enhanced neuroprotection. The compound's low toxicity profile at therapeutic doses further underscores its potential as a safe and effective therapeutic agent.
Ongoing research is focused on elucidating the molecular mechanisms underlying the compound's biological activity. Computational modeling and molecular docking studies suggest that N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide binds to specific active sites of target enzymes, modulating their activity through allosteric or competitive inhibition. These insights are guiding the design of derivatives with enhanced potency and selectivity, paving the way for next-generation therapeutics.
In conclusion, N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide (CAS: 1023351-28-1) represents a promising avenue for drug development, with demonstrated efficacy in preclinical models of inflammation and neurodegeneration. Continued research efforts are expected to further validate its therapeutic potential and explore its applications in other disease areas. The compound's unique chemical structure and favorable pharmacological properties position it as a valuable candidate for future clinical studies.
1023351-28-1 (N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide) 関連製品
- 120-93-4(imidazolidin-2-one)
- 1187-03-7(1,1,3,3-Tetraethylurea)
- 623-95-0(N,N’-Dipropylurea)
- 689-11-2(1-Butylurea)
- 592-31-4(butylurea)
- 623-76-7(1,3-Diethylurea)
- 761-65-9(N,N-Dibutylformamide)
- 769-42-6(1,3-dimethyl-1,3-diazinane-2,4,6-trione)
- 627-06-5(Propylurea)
- 80-73-9(1,3-Dimethyl-2-imidazolidinone)
